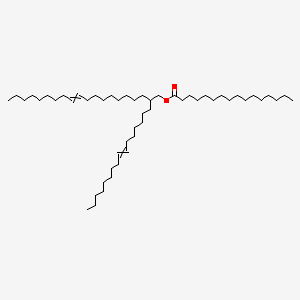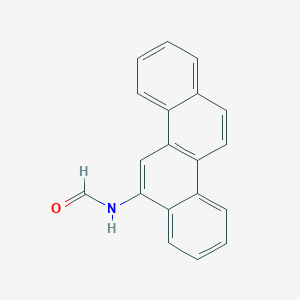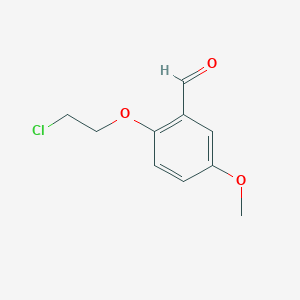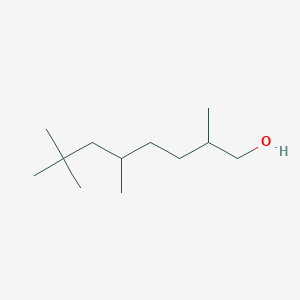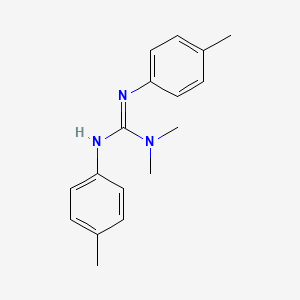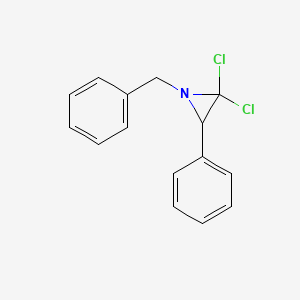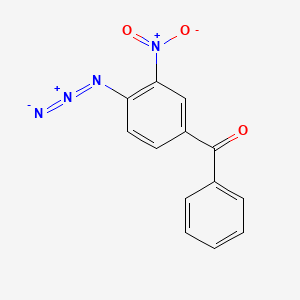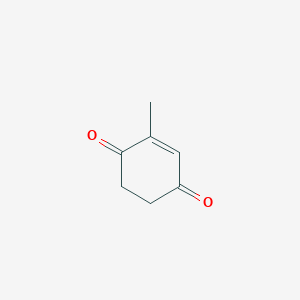![molecular formula C4H4N4O4S B14310461 2-[(E)-(Sulfooxy)diazenyl]pyrazine CAS No. 116388-27-3](/img/structure/B14310461.png)
2-[(E)-(Sulfooxy)diazenyl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(Sulfooxy)diazenyl]pyrazine is a nitrogen-containing heterocyclic compound with a unique structure that includes both sulfooxy and diazenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Sulfooxy)diazenyl]pyrazine typically involves the reaction of pyrazine derivatives with sulfonating agents under controlled conditions. One common method is the sulfonation of diazenyl-substituted pyrazine using sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[(E)-(Sulfooxy)diazenyl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The sulfooxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under mild conditions to prevent decomposition.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino-substituted pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives, depending on the substituent introduced.
科学的研究の応用
2-[(E)-(Sulfooxy)diazenyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(E)-(Sulfooxy)diazenyl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the diazenyl group can undergo redox reactions, affecting the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Pyrazine: A simpler nitrogen-containing heterocycle without the sulfooxy and diazenyl groups.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Pyrimidine: A six-membered ring with two nitrogen atoms, commonly found in nucleic acids.
Uniqueness
2-[(E)-(Sulfooxy)diazenyl]pyrazine is unique due to the presence of both sulfooxy and diazenyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other heterocyclic compounds, making it a valuable target for research and development.
特性
CAS番号 |
116388-27-3 |
|---|---|
分子式 |
C4H4N4O4S |
分子量 |
204.17 g/mol |
IUPAC名 |
(pyrazin-2-yldiazenyl) hydrogen sulfate |
InChI |
InChI=1S/C4H4N4O4S/c9-13(10,11)12-8-7-4-3-5-1-2-6-4/h1-3H,(H,9,10,11) |
InChIキー |
QXOURECXYSYKGS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)N=NOS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)


